molecular formula ¹³C₁₂H₂₂O₁₁ B1161286 α,β-[UL-13C12]Trehalose

α,β-[UL-13C12]Trehalose

Cat. No.: B1161286
M. Wt: 354.3
Attention: For research use only. Not for human or veterinary use.
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Description

α,β-[UL-13C12]Trehalose is a uniformly carbon-13-labeled isotopologue of the disaccharide α,β-trehalose. Structurally, it consists of two glucose units linked via an α,β-1,1-glycosidic bond (CAS 585-91-1) . Unlike the more common α,α-trehalose isomer (CAS 99-20-7), the α,β configuration introduces distinct stereochemical properties that influence its biochemical interactions and analytical applications. The uniform 13C labeling enhances its utility in metabolic flux analysis, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry (MS)-based studies, enabling precise tracking of trehalose metabolism in biological systems .

Properties

Molecular Formula

¹³C₁₂H₂₂O₁₁

Molecular Weight

354.3

Synonyms

1-O-α-D-[UL-13C6]glucopyranosyl-β-D-[UL-13C6]glucopyranoside;  Neotrehalose-13C12;  β-D-Glucopyranosyl α-D-glucopyranoside-13C12; 

Origin of Product

United States

Comparison with Similar Compounds

Structural Isomers of Trehalose

Trehalose exists in three isomeric forms based on glycosidic bond stereochemistry:

Isomer Glycosidic Bond CAS Number Key Properties
α,α-Trehalose α-1,1 99-20-7 Non-reducing sugar; superior bioprotectant for proteins and membranes
α,β-Trehalose α-1,1/β-1,1 585-91-1 Less common; reduced stability in aqueous solutions compared to α,α isomer
β,β-Trehalose β-1,1 499-23-0 Rare in nature; limited bioprotective efficacy

Key Findings :

  • The α,α isomer is predominant in biological systems and exhibits superior cryoprotective and thermoprotective properties due to its rigid glycosidic bond, which stabilizes biomolecules during stress .
  • α,β-Trehalose shows lower solubility and metabolic stability, as its mixed stereochemistry disrupts hydrogen-bonding networks critical for biomolecule preservation .

Isotopologues and Labeled Derivatives

Compound Isotopic Label Key Applications
α,α-[UL-13C12]Trehalose 13C (12 atoms) Metabolic flux analysis; quantification via LC-MS
α,β-[UL-13C12]Trehalose 13C (12 atoms) NMR studies; limited use due to scarcity of α,β-trehalose-specific pathways
α,α-[1,1'-2H2]Trehalose 2H (2 atoms) Kinetic isotope effect studies; membrane interaction analysis

Key Findings :

  • α,α-[UL-13C12]Trehalose is widely used as an internal standard in metabolomics due to its identical chromatographic behavior to natural trehalose .

Comparison with Other Disaccharides

Sucrose (α-D-Glucose-(1→2)-β-D-Fructose)
Property α,β-Trehalose Sucrose
Glycosidic Bond α,β-1,1 α-1,2 (glucose-fructose)
Reducing Sugar No No
Bioprotective Efficacy Moderate High (for some proteins)
Metabolic Role Stress response Energy transport

Key Findings :

  • Trehalose (α,α and α,β) outperforms sucrose in membrane stabilization during freeze-drying due to stronger water replacement capabilities .
  • Sucrose may stabilize certain globular proteins more effectively, likely due to differences in hydration shell dynamics .
Maltose (α-1,4-Glucose-Glucose)
  • Maltose is a reducing sugar, making it unsuitable for long-term biomolecule stabilization.
  • Unlike trehalose, maltose lacks the non-reducing ends required for forming glassy matrices during desiccation .

Trehalose Derivatives

Trehalose 6-Phosphate (T6P)
  • A phosphorylated derivative involved in plant stress signaling.
  • T6P cannot replace trehalose in bioprotection due to its charged phosphate group, which disrupts hydrogen bonding .
Acylated Trehalose Derivatives
  • Mono- and di-acylated trehalose analogs (e.g., dicorynomycoloyl trehalose) exhibit enhanced binding to immune receptors like Mincle, with di-acylated forms showing 10-fold higher affinity than native trehalose .

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